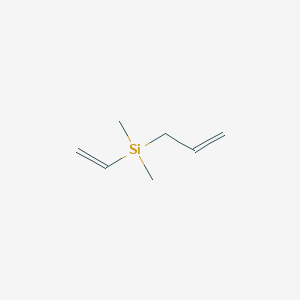
Allyldimethyl(vinyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyldimethyl(vinyl)silane: is an organosilicon compound characterized by the presence of both allyl and vinyl groups attached to a silicon atom. This compound is of significant interest in organic synthesis due to its unique reactivity and ability to participate in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Silyl-Heck Reaction: This method involves the use of allylic alcohols and disilanes as precursors.
Nickel-Catalyzed Regiodivergent Synthesis: By modulating the steric and electronic properties of the ligands on a nickel catalyst, allylsilanes can be synthesized directly from allylic alcohols.
Gold Nanoparticle-Catalyzed Silylation: Gold nanoparticles supported on zirconium dioxide efficiently generate alkyl radicals via homolysis of unactivated C(sp3)-O bonds, leading to the formation of diverse organosilicon compounds.
Industrial Production Methods: Industrial production of allyldimethyl(vinyl)silane typically involves large-scale implementation of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Electrophilic Substitution: Allyldimethyl(vinyl)silane undergoes electrophilic substitution reactions where an electrophile attacks the allyl or vinyl group, leading to the incorporation of these groups at the electrophilic center after the loss of the silyl group.
Nucleophilic Catalysis: Under conditions of nucleophilic catalysis, intermediate silyl-stabilized carbocations can incorporate a silicon-nucleophile bond.
Common Reagents and Conditions:
Hydrobromic Acid: Reacts with allyltrimethylsilane to give (2-bromopropyl)trimethylsilane.
Hydroiodic Acid: Used in the generation of (2-iodoethyl)trimethylsilane from vinylsilane.
Major Products:
- (2-Bromopropyl)trimethylsilane
- (2-Iodoethyl)trimethylsilane
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Allyldimethyl(vinyl)silane is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds .
Biology and Medicine:
- The compound’s ability to stabilize carbanions and carbocations makes it useful in the synthesis of biologically active molecules .
Industry:
Wirkmechanismus
The mechanism by which allyldimethyl(vinyl)silane exerts its effects involves the stabilization of positive charges through hyperconjugation. The carbon-silicon bond is highly electron-releasing, which stabilizes a positive charge in the β position. Electrophilic additions to allyl- and vinylsilanes take advantage of this property, leading to site-selective reactions where electrophiles bind to the carbon γ to the silyl group .
Vergleich Mit ähnlichen Verbindungen
- Allyltrimethylsilane
- Vinyltrimethylsilane
- Allyltriethoxysilane
Uniqueness: Allyldimethyl(vinyl)silane is unique due to the presence of both allyl and vinyl groups, which allows for a broader range of reactivity and applications compared to compounds with only one type of functional group .
Eigenschaften
IUPAC Name |
ethenyl-dimethyl-prop-2-enylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Si/c1-5-7-8(3,4)6-2/h5-6H,1-2,7H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYDRQRUUNENNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC=C)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339836 |
Source


|
| Record name | Silane, ethenyldimethyl-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22146-25-4 |
Source


|
| Record name | Silane, ethenyldimethyl-2-propenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)
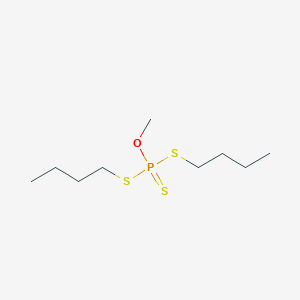
![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)



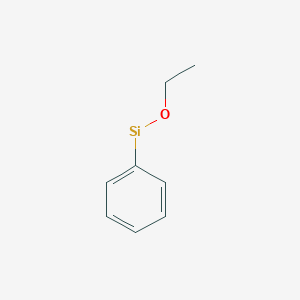
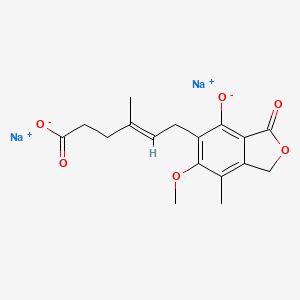
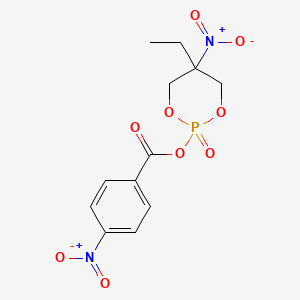
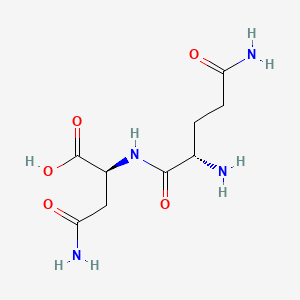
![2,5-Dimethoxy-3,6-bis[(2-methylpropyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14714423.png)
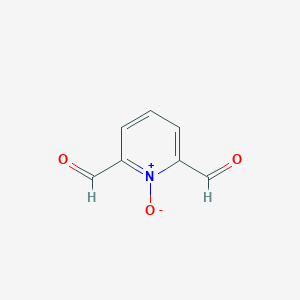
diphenyl-lambda~5~-phosphane](/img/structure/B14714432.png)
